molecular formula C14H16O4 B15340021 (E)-4-(2-tert-Butoxycarbonylvinyl)benzoic acid

(E)-4-(2-tert-Butoxycarbonylvinyl)benzoic acid

Cat. No.: B15340021
M. Wt: 248.27 g/mol
InChI Key: BZUPIVMMIUZGDI-RMKNXTFCSA-N
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Description

4-(2-tert-Butoxycarbonylvinyl)-benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonylvinyl substituent. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-tert-Butoxycarbonylvinyl)-benzoic acid typically involves the introduction of the tert-butoxycarbonyl group into a benzoic acid derivative. One common method is through the use of tert-butyl esters, which can be synthesized using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl alcohol and a suitable acid catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(2-tert-Butoxycarbonylvinyl)-benzoic acid may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow processes allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-tert-Butoxycarbonylvinyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2-tert-Butoxycarbonylvinyl)-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-tert-Butoxycarbonylvinyl)-benzoic acid involves its reactivity with various molecular targets. The tert-butoxycarbonyl group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with biological targets or participate in further chemical reactions. The pathways involved may include enzymatic hydrolysis and subsequent metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-tert-Butoxycarbonylvinyl)-benzoic acid is unique due to its specific combination of a benzoic acid core and a tert-butoxycarbonylvinyl substituent. This structure imparts distinct reactivity and properties, making it valuable in specialized applications.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

4-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C14H16O4/c1-14(2,3)18-12(15)9-6-10-4-7-11(8-5-10)13(16)17/h4-9H,1-3H3,(H,16,17)/b9-6+

InChI Key

BZUPIVMMIUZGDI-RMKNXTFCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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